amine CAS No. 950246-30-7](/img/structure/B2837928.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine, also known as DMSO2-EDA, is a sulfone-based compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using a multi-step process, and its mechanism of action and biochemical effects have been extensively studied. In
科学的研究の応用
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has been used in various scientific research applications due to its unique properties. One of the major research areas where this compound has been used is in the field of medicinal chemistry. [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has been found to have potential anti-cancer properties and has been studied for its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
作用機序
The mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have antioxidant properties and can scavenge free radicals in the body.
実験室実験の利点と制限
One of the major advantages of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. It also has anti-inflammatory and antimicrobial properties, making it useful in the development of drugs for the treatment of inflammatory and infectious diseases. However, one of the limitations of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for research on [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine. One area of research is the development of anti-cancer drugs based on this compound. Further studies are needed to determine the mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in inducing apoptosis in cancer cells and to optimize its anti-cancer properties. Another area of research is the development of anti-inflammatory and antimicrobial drugs based on this compound. Further studies are needed to determine the safe dosage and potential side effects of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine and to optimize its therapeutic properties. Additionally, the potential use of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in other research areas such as neurodegenerative diseases and cardiovascular diseases should be explored.
合成法
The synthesis of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves a multi-step process that starts with the reaction of 3,4-dichloro-2-methoxyphenylsulfonyl chloride with 1-ethyl-2-hydroxyethylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate compound 3,4-dichloro-2-methoxyphenylsulfonyl(1-ethyl-2-hydroxyethyl)amine. This intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine.
特性
IUPAC Name |
3,4-dichloro-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-3-7(6-15)14-19(16,17)9-5-4-8(12)10(13)11(9)18-2/h4-5,7,14-15H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEAKKKWVFWDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


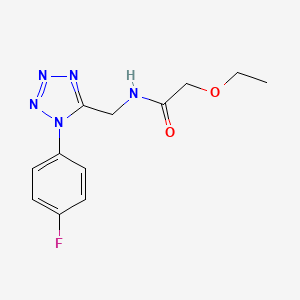

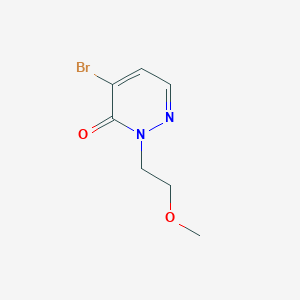


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)
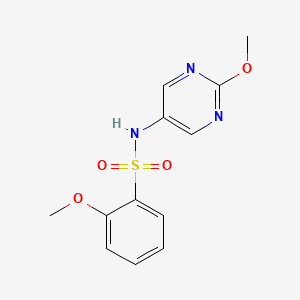
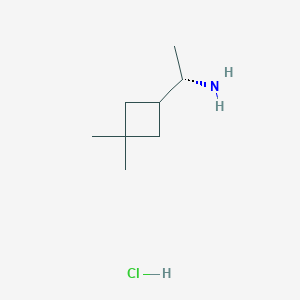
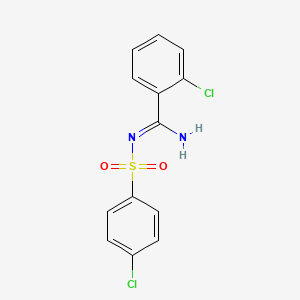
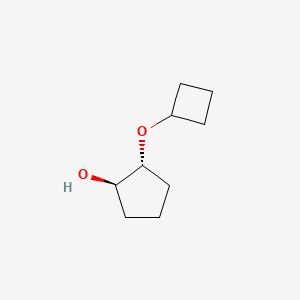

![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)
